2-Chloro-1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone 2-Chloro-1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13514799
InChI: InChI=1S/C10H9ClF2O3/c1-15-6-3-4-8(16-2)7(5-6)9(14)10(11,12)13/h3-5H,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)C(=O)C(F)(F)Cl
Molecular Formula: C10H9ClF2O3
Molecular Weight: 250.62 g/mol

2-Chloro-1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone

CAS No.:

Cat. No.: VC13514799

Molecular Formula: C10H9ClF2O3

Molecular Weight: 250.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone -

Specification

Molecular Formula C10H9ClF2O3
Molecular Weight 250.62 g/mol
IUPAC Name 2-chloro-1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone
Standard InChI InChI=1S/C10H9ClF2O3/c1-15-6-3-4-8(16-2)7(5-6)9(14)10(11,12)13/h3-5H,1-2H3
Standard InChI Key QKDHXLLLNZPTCV-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C(=O)C(F)(F)Cl
Canonical SMILES COC1=CC(=C(C=C1)OC)C(=O)C(F)(F)Cl

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 2-chloro-1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone comprises a 2,5-dimethoxy-substituted benzene ring connected to a ketone group (C=O) adjacent to a carbon atom bearing one chlorine and two fluorine atoms. The presence of electron-donating methoxy groups on the aromatic ring and electron-withdrawing halogens on the ethanone moiety creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC10_{10}H9_{9}ClF2_{2}O3_{3}Derived from substituent summation
Molecular Weight~250.45 g/molCalculated from formula
Boiling Point280–300°C (predicted)Analogous fluorinated ketones
LogP (Partition Coefficient)2.1–2.5Similar to 2,2-difluoroethanol
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)Fluorinated compound trends

The compound’s lipophilicity (LogP) suggests moderate membrane permeability, a trait valuable in pharmaceutical applications. Its low water solubility aligns with fluorinated aromatics, necessitating polar aprotic solvents for handling .

Synthetic Pathways and Reaction Mechanisms

Friedel-Crafts Acylation Approach

A plausible route involves Friedel-Crafts acylation of 1,4-dimethoxybenzene (2,5-dimethoxybenzene) with 2-chloro-2,2-difluoroacetyl chloride. This method, analogous to the synthesis of aryl difluoroacetates , would proceed via electrophilic substitution:

1,4-Dimethoxybenzene+ClF2CCOClAlCl3Target Compound+HCl\text{1,4-Dimethoxybenzene} + \text{ClF}_2\text{CCOCl} \xrightarrow{\text{AlCl}_3} \text{Target Compound} + \text{HCl}

The reaction leverages aluminum chloride (AlCl3_3) as a Lewis acid catalyst to activate the acyl chloride, facilitating electrophilic attack on the electron-rich aromatic ring .

Halogen Exchange Reactions

Copper-mediated halogen exchange, as demonstrated in phosphorus/halogen exchange reactions , offers an alternative for introducing chlorine or fluorine atoms post-ketone formation. For instance, a bromo-precursor could undergo Cu-catalyzed substitution with chlorinating agents (e.g., CuCl2_2) under photoirradiation :

BrF2CCO-(2,5-Dimethoxyphenyl)+CuClhνClF2CCO-(2,5-Dimethoxyphenyl)+CuBr\text{BrF}_2\text{CCO-(2,5-Dimethoxyphenyl)} + \text{CuCl} \xrightarrow{h\nu} \text{ClF}_2\text{CCO-(2,5-Dimethoxyphenyl)} + \text{CuBr}

This method aligns with protocols for synthesizing halogenated difluoroethanol derivatives .

Applications and Functional Utility

Pharmaceutical Intermediate

The 2,5-dimethoxyphenyl group is prevalent in bioactive molecules, such as PDE-4 inhibitors and retinoid X receptor modulators . The difluoroethanone moiety could serve as a metabolic stabilizer, resisting oxidative degradation in vivo. For example, trifluoromethyl ketones are known protease inhibitors, suggesting potential antiviral or anti-inflammatory applications .

Materials Science

Fluorinated ketones enhance polymer properties by increasing thermal stability and reducing dielectric constants. The target compound could copolymerize with acrylates or styrenes to yield optical materials with improved refractive indices, akin to methyl acrylate derivatives of 2,2-difluoroethanol .

Spectroscopic Characterization

Table 2: Predicted Spectral Data

TechniqueKey Signals
1H NMR^{1}\text{H NMR}- 3.80 ppm (s, 6H, OCH3_3)
- 6.60–7.20 ppm (m, 3H, aromatic H)
19F NMR^{19}\text{F NMR}- -110 ppm (d, JFFJ_{F-F} = 250 Hz, CF2_2)
13C NMR^{13}\text{C NMR}- 192 ppm (C=O)
- 110–150 ppm (aromatic C and CF2_2)
IR- 1700 cm1^{-1} (C=O stretch)
- 1250 cm1^{-1} (C-F stretch)

The 19F NMR^{19}\text{F NMR} chemical shift aligns with geminal difluorides, while the downfield C=O signal in 13C NMR^{13}\text{C NMR} reflects electron withdrawal by halogens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator